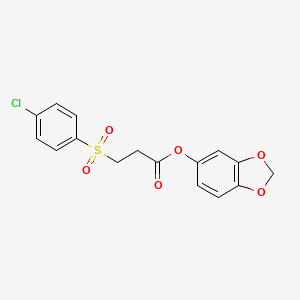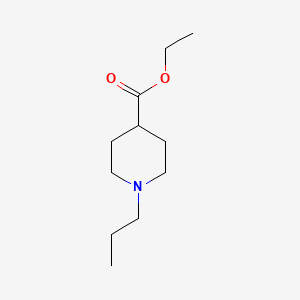
N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide, commonly known as CFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CFA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 268.7 g/mol.
Aplicaciones Científicas De Investigación
CFA has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. One of the major applications of CFA is in the study of pain and inflammation. CFA is commonly used to induce inflammation in animal models, which allows researchers to study the mechanisms of pain and inflammation. CFA has also been used in the study of neuropathic pain and the development of new analgesic drugs.
Mecanismo De Acción
CFA induces inflammation by activating the immune system and promoting the release of inflammatory mediators such as cytokines and prostaglandins. CFA is known to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the detection of noxious stimuli such as heat and pain. The activation of TRPV1 leads to the release of neuropeptides such as substance P, which contribute to the development of pain and inflammation.
Biochemical and physiological effects:
CFA has been shown to induce a range of biochemical and physiological effects in animal models. These effects include the activation of inflammatory pathways, the release of cytokines and prostaglandins, and the development of pain and inflammation. CFA has also been shown to cause changes in the expression of genes involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CFA is its ability to induce inflammation in animal models, which allows researchers to study the mechanisms of pain and inflammation. CFA is also relatively easy to synthesize and can be obtained in high purity. However, CFA has some limitations for lab experiments. For example, CFA-induced inflammation may not accurately replicate the mechanisms of inflammation in humans. Additionally, CFA has a short half-life and may require frequent administration to maintain inflammation.
Direcciones Futuras
There are several future directions for the use of CFA in scientific research. One area of interest is the development of new analgesic drugs that target the TRPV1 channel. CFA may also be used to study the mechanisms of chronic pain and the development of chronic pain conditions. Additionally, CFA may be used in the development of new anti-inflammatory drugs and the study of immune system function.
Conclusion:
In conclusion, CFA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CFA is commonly used to induce inflammation in animal models, which allows researchers to study the mechanisms of pain and inflammation. CFA has also been used in the study of neuropathic pain and the development of new analgesic drugs. While CFA has some limitations for lab experiments, it has several advantages and holds promise for future research directions.
Métodos De Síntesis
CFA can be synthesized by reacting 2-chloroaniline with 2-fluoroacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-90°C. The final product is obtained by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-11-6-2-4-8-13(11)17-14(18)9-10-5-1-3-7-12(10)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHQWAVDIVNTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)


![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)



![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)




![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)